(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
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Overview
Description
(7R)-2-benzyl-7-bromo-2-azabicyclo[221]heptane is a bicyclic compound featuring a bromine atom and a benzyl group attached to a nitrogen-containing azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Azabicycloheptane Core: The core structure can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Bromination: The bromine atom is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic or polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: A compound with a similar bicyclic structure but different substituents.
Uniqueness
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of a bromine atom and a benzyl group attached to an azabicycloheptane core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H16BrN |
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Molecular Weight |
266.18 g/mol |
IUPAC Name |
(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11?,12?,13-/m1/s1 |
InChI Key |
IOFSXPYIRVBNDN-WXRRBKDZSA-N |
Isomeric SMILES |
C1CC2[C@@H](C1CN2CC3=CC=CC=C3)Br |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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